molecular formula C13H14O3 B14536185 5-(4-Methoxyphenyl)-4,5-dimethylfuran-2(5H)-one CAS No. 62117-90-2

5-(4-Methoxyphenyl)-4,5-dimethylfuran-2(5H)-one

Cat. No.: B14536185
CAS No.: 62117-90-2
M. Wt: 218.25 g/mol
InChI Key: VSPMWEKMJAWGGP-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-4,5-dimethylfuran-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 4-methoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-4,5-dimethylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form an intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-4,5-dimethylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or quinones.

    Reduction: Reduction reactions can convert the furan ring into a dihydrofuran or tetrahydrofuran derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-4,5-dimethylfuran-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-4,5-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione
  • 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione

Uniqueness

5-(4-Methoxyphenyl)-4,5-dimethylfuran-2(5H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Properties

CAS No.

62117-90-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4,5-dimethylfuran-2-one

InChI

InChI=1S/C13H14O3/c1-9-8-12(14)16-13(9,2)10-4-6-11(15-3)7-5-10/h4-8H,1-3H3

InChI Key

VSPMWEKMJAWGGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC1(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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